molecular formula C21H16O6 B2842817 methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-03-0

methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B2842817
CAS No.: 898430-03-0
M. Wt: 364.353
InChI Key: MCIIEFAEEXKORM-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound combining benzofuran and coumarin moieties. Its structure features a coumarin core (2H-chromen-2-one) substituted at the 4-position with a benzofuran group and at the 6-position with a methoxypropanoate ester.

The compound’s synthesis likely involves coupling reactions between substituted coumarins and benzofuran precursors, followed by esterification. Structural characterization methods, such as X-ray crystallography refined via SHELXL, would be critical for confirming its conformation and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-12(21(23)24-2)25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIEFAEEXKORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate, we compare it with analogous compounds based on structural motifs and reported properties:

Coumarin-Benzofuran Hybrids

  • Example: Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate Structural Differences: This analog has additional methoxy and methyl substituents on the benzofuran and coumarin rings, respectively. Impact: Increased steric bulk and electron-donating groups may alter solubility, bioavailability, and binding affinity to biological targets (e.g., enzymes or receptors).

Coumarin Derivatives with Ester Substituents

  • Example: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543) Structural Differences: Replaces the benzofuran group with a benzodioxin-isoquinoline system and uses an ethyl ester instead of methyl. The benzodioxin moiety could confer distinct electronic properties compared to benzofuran.

Benzofuran-Containing Esters

  • Example: GSK4112 (1,1-dimethylethyl-N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate) Structural Differences: Lacks the coumarin core but shares a benzofuran-related aromatic system with ester functionality.

Key Comparative Data (Hypothetical Table)

Note: Specific data for the target compound is sparse in the provided evidence; the table below extrapolates from structurally related analogs.

Property Target Compound Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)... (Analog) SID7969543
Molecular Weight ~408.4 g/mol ~452.4 g/mol ~541.5 g/mol
Functional Groups Benzofuran, coumarin, methyl ester Methoxy-benzofuran, methyl-coumarin, ester Benzodioxin, ethyl ester
Predicted LogP ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~4.1 (high lipophilicity)
Biological Activity Potential kinase inhibition Anticancer (hypothetical) Unreported
Crystallographic Refinement SHELXL SHELXL Not applicable

Research Findings and Implications

  • Crystallographic studies using SHELX programs would clarify bond lengths and angles critical for stability.
  • Activity Trends : Methyl esters generally exhibit faster metabolic clearance than ethyl analogs, which may influence pharmacokinetics. The absence of electron-withdrawing groups (e.g., nitro in GSK4112) suggests milder electronic effects compared to other benzofuran derivatives.
  • Synthetic Challenges : Introducing multiple oxygenated groups (e.g., methoxy, ester) requires precise regioselective reactions, as seen in related coumarin syntheses.

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